molecular formula C19H19F3N2O2S B3586073 1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3586073
M. Wt: 396.4 g/mol
InChI Key: CAYFEIYCYCEZFK-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethenesulfonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1-(2-phenylethenesulfonyl)piperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenylethenesulfonyl group can be reduced to a phenylethylsulfonyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenylethylsulfonyl derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethenesulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    1-(2-Phenylethenesulfonyl)-4-[4-(trifluoromethyl)phenyl]piperazine: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c20-19(21,22)17-7-4-8-18(15-17)23-10-12-24(13-11-23)27(25,26)14-9-16-5-2-1-3-6-16/h1-9,14-15H,10-13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYFEIYCYCEZFK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.